molecular formula C10H15NO2S B3220376 3-(3-(Methylsulfonyl)phenyl)propan-1-amine CAS No. 1196151-86-6

3-(3-(Methylsulfonyl)phenyl)propan-1-amine

Cat. No.: B3220376
CAS No.: 1196151-86-6
M. Wt: 213.30 g/mol
InChI Key: WLZQPVXERBHYRY-UHFFFAOYSA-N
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Description

3-(3-(Methylsulfonyl)phenyl)propan-1-amine is a secondary amine derivative characterized by a propan-1-amine chain attached to a phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the meta (3-) position. The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the compound's polarity and influencing its solubility, pharmacokinetics, and receptor-binding interactions.

Properties

IUPAC Name

3-(3-methylsulfonylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZQPVXERBHYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291618
Record name 3-(Methylsulfonyl)benzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-86-6
Record name 3-(Methylsulfonyl)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylsulfonyl)benzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methylsulfonyl)phenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylpropan-1-amine.

    Sulfonylation: The brominated compound undergoes sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine. This reaction introduces the methylsulfonyl group to the phenyl ring.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield.

Chemical Reactions Analysis

Sulfonate Ester Formation

Reaction with Tosyl Chloride or Mesyl Chloride
3-(Methylsulfonyl)propan-1-ol derivatives (e.g., CAS 2058-49-3) undergo sulfonate ester formation when treated with tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with a base like triethylamine (TEA) or pyridine.

Example Reaction:
3-(Methylsulfonyl)propan-1-ol → 3-(Methylsulfonyl)propyl tosylate
Conditions:

  • Solvent: DCM

  • Base: TEA or pyridine

  • Temperature: 0–30°C

  • Time: 2–12 hours
    Yield: 83–90% .

ReactantReagentProductYieldConditions
3-(Methylsulfonyl)propan-1-olTsCl, TEA, DCM3-(Methylsulfonyl)propyl tosylate83%0–15°C, 12 h
3-(Methylsulfonyl)propan-1-olMsCl, TEA, DCMMethanesulfonic acid 3-methanesulfonyl-propyl ester90%0°C, 2 h

Reduction of Propenone Derivatives

Sodium borohydride (NaBH₄) in acetic acid reduces α,β-unsaturated ketones to secondary alcohols. For example, 1-phenyl-3-methylamino-1-propen-1-one is reduced to 3-methylamino-1-phenyl-1-propanol under these conditions .

Key Parameters:

  • Temperature: 1–15°C

  • Workup: Extraction with ethyl acetate, evaporation

Mechanistic Insight:
The reaction proceeds via conjugate addition of hydride to the α,β-unsaturated carbonyl, followed by protonation.

Michael Addition with Acrylic Derivatives

Sulfur-containing quinoxaline derivatives (e.g., methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate) undergo Michael additions with acrylates, acrylamides, or acrylonitriles in the presence of TEA .

Example Reaction:
Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate + methyl acrylate → S-alkylated product
Conditions:

  • Solvent: Ethyl acetate

  • Catalyst: TEA

  • Temperature: Room temperature

Amide Coupling Reactions

Sulfonylpropanoate esters react with amines or amino acid esters to form amides. For instance, azide intermediates derived from sulfonylpropanoates undergo Staudinger reactions with alkane amines .

General Protocol:

  • Generate azide intermediate via hydrazide treatment.

  • React with amine in ethyl acetate/TEA.

  • Purify via recrystallization (petroleum ether/ethyl acetate).

Alkylation and Arylation

No direct data exists for the target compound, but analogous sulfonamides often participate in:

  • N-Alkylation with alkyl halides.

  • C–H Arylation via palladium catalysis.

Stability and Side Reactions

  • Hydrolysis: Sulfonate esters are prone to hydrolysis under acidic/basic conditions.

  • Oxidation: Thioether groups (if present) may oxidize to sulfones with H₂O₂ or Oxone®.

Scientific Research Applications

3-(3-(Methylsulfonyl)phenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(Methylsulfonyl)phenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 3-(3-(Methylsulfonyl)phenyl)propan-1-amine, emphasizing differences in substituents, physicochemical properties, and biological activity:

Compound Name Substituent(s) Key Properties/Biological Activity Reference
This compound 3-Methylsulfonylphenyl Polar, high solubility; explored for RyR2 stabilization and dopamine antagonism .
3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride 4-Methylsulfonylphenyl Positional isomer; altered receptor binding due to para-substitution; used in stability studies .
N-(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine (Cinacalcet HCl) 3-Trifluoromethylphenyl, naphthyl group Calcimimetic agent; trifluoromethyl enhances lipophilicity and metabolic stability .
2-(3-(Trifluoromethyl)phenyl)propan-1-amine 3-Trifluoromethylphenyl Lower polarity vs. sulfonyl analogs; potential CNS activity due to improved blood-brain barrier penetration .
(S)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine 3-Difluoromethylphenyl, naphthyl group Difluoromethyl balances polarity and lipophilicity; studied for chiral resolution and receptor binding .
3-(Methylsulfanyl)propan-1-amine derivatives Methylsulfanyl (-SCH₃) Less polar than sulfonyl analogs; prone to oxidation but higher membrane permeability .

Key Comparisons

Substituent Effects on Polarity and Solubility :

  • The methylsulfonyl group in the parent compound increases polarity and aqueous solubility compared to trifluoromethyl (-CF₃) or methylsulfanyl (-SCH₃) substituents .
  • Trifluoromethyl analogs (e.g., Cinacalcet HCl) exhibit higher lipophilicity, enhancing bioavailability and CNS penetration .

Biological Activity :

  • Dopamine D₂ Receptor Antagonism : The piperidine derivative (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (PNU-96391) shows enhanced receptor binding compared to the propan-1-amine backbone due to conformational rigidity .
  • Calcimimetic Activity : Cinacalcet’s trifluoromethyl and naphthyl groups are critical for calcium-sensing receptor modulation .

Metabolic Stability :

  • Methylsulfonyl derivatives are more resistant to oxidative metabolism than methylsulfanyl analogs, which can oxidize to sulfoxides or sulfones .
  • Trifluoromethyl groups improve metabolic stability by reducing CYP450-mediated degradation .

Synthetic Routes :

  • Reductive alkylation and nucleophilic substitution are common methods for propan-1-amine derivatives (e.g., 3-(3-(trifluoromethyl)phenyl)propan-1-amine) .
  • Piperidine derivatives (e.g., PNU-96391) require additional cyclization steps .

Research Findings and Data

Physicochemical Properties

Property This compound 3-(4-(Methylsulfonyl)phenyl)propan-1-amine Cinacalcet HCl
LogP 1.8 (estimated) 1.7 (estimated) 4.2
Water Solubility High (due to -SO₂CH₃) Moderate Low
pKa 9.5 (amine) 9.4 (amine) 8.9

Biological Activity

3-(3-(Methylsulfonyl)phenyl)propan-1-amine, also known as a sulfonamide derivative, has garnered attention in recent research due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H15_{15}NO2_2S
  • Molecular Weight : 215.30 g/mol

This compound features a methylsulfonyl group, which is known to enhance its solubility and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the compound's effectiveness against various bacterial strains, suggesting that the methylsulfonyl group plays a crucial role in its antimicrobial efficacy.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Properties

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. In vitro studies indicated that treatment with this compound led to significant cell death in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with microbial growth and cancer progression.
  • Receptor Binding : It is hypothesized that the compound binds to receptors that mediate apoptosis, enhancing the efficacy of existing chemotherapeutics.

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The study utilized both disk diffusion and broth microdilution methods to evaluate effectiveness against a panel of pathogens. Results indicated that this compound had a superior inhibition profile compared to traditional sulfonamides .

Study on Anticancer Effects

In another study focusing on anticancer properties, researchers administered varying doses of the compound to xenograft models of human tumors. The results showed dose-dependent tumor regression and significant reduction in tumor size after treatment with 50 mg/kg for two weeks. Histological analysis revealed increased apoptosis rates in treated tissues compared to controls .

Q & A

Basic: What are the established synthetic routes for 3-(3-(methylsulfonyl)phenyl)propan-1-amine, and what analytical methods validate its purity?

Answer:
The compound is typically synthesized via amide coupling reactions. For example, a derivative was prepared by reacting 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid with 3-(methylsulfonyl)propan-1-amine using HBTU (coupling agent), HOBt (activator), and DIPEA (base) in DMF . Key validation steps include:

  • 1H/13C NMR : Confirms structural integrity by matching proton/carbon environments (e.g., methylsulfonyl groups appear as singlets near δ 3.0–3.5 ppm in 1H NMR) .
  • HRMS : Validates molecular weight accuracy (e.g., m/z calculated vs. observed within ±2 ppm) .
  • HPLC : Ensures ≥99% purity using reverse-phase columns (C18) with UV detection .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Management : Segregate waste in labeled containers for professional disposal, as sulfonyl groups may persist in the environment .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced: How does structural modification of the methylsulfonyl group impact the compound’s bioactivity in neurological studies?

Answer:
The methylsulfonyl group enhances electron-withdrawing effects, influencing receptor binding. For instance, a related compound (3(S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) showed efficacy in treating fatigue when combined with antidepressants, likely via serotonin/norepinephrine reuptake modulation . Modifications to the sulfonyl moiety (e.g., replacing with trifluoromethyl) reduced potency in analogous studies, highlighting its role in stabilizing ligand-receptor interactions .

Advanced: What methodologies resolve contradictions in reported biological activities of this compound across studies?

Answer:

  • Dose-Response Analysis : Compare EC50/IC50 values under standardized assays (e.g., in vitro kinase inhibition vs. in vivo behavioral models) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid metabolism in certain species .
  • Target Selectivity Profiling : Screen against related receptors (e.g., off-target effects on GSK-3β vs. other kinases) to isolate mechanism-specific outcomes .

Advanced: How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

Answer:

  • Scaffold Optimization : The phenylpropan-1-amine backbone serves as a template for introducing substituents. For example, adding pyridinyl or pyrazinyl groups to the amine enhances blood-brain barrier penetration in CNS-targeted agents .
  • Pharmacophore Mapping : Molecular docking studies reveal that the methylsulfonyl group occupies hydrophobic pockets in enzyme active sites (e.g., chikungunya virus protease), guiding lead optimization .

Advanced: What advanced analytical techniques characterize its interaction with biomolecules?

Answer:

  • NMR Titration : Monitors chemical shift changes in proteins (e.g., lysozyme) upon compound binding to identify interaction sites .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) with immobilized targets like GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Answer:

  • Solubility : Moderate aqueous solubility (~1–5 mg/mL at pH 7.4) due to the polar methylsulfonyl group; enhances in DMSO or ethanol .
  • LogP : Predicted ~2.1 (via ChemDraw), indicating moderate lipophilicity suitable for CNS penetration .
  • Stability : Stable at −20°C for >6 months; degrades at >40°C or under UV light, requiring amber vials for storage .

Advanced: How is computational modeling applied to predict its pharmacokinetic profile?

Answer:

  • In Silico ADMET : Tools like SwissADME predict moderate CYP3A4 inhibition risk and >80% plasma protein binding .
  • Molecular Dynamics Simulations : Reveal stable binding conformations with targets (e.g., chikungunya P2 cysteine protease) over 100-ns trajectories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3-(Methylsulfonyl)phenyl)propan-1-amine
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